2-[2-(methoxycarbonyl)anilino]-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(methoxycarbonyl)anilino]-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate is a synthetic compound that belongs to the class of pyrazole derivatives. This compound has been extensively studied for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
2-[2-(methoxycarbonyl)anilino]-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate has been studied for its potential applications in various scientific research fields. One of the most significant applications of this compound is in the field of medicinal chemistry. Researchers have studied the compound's potential as a drug candidate for the treatment of various diseases, including cancer and inflammation.
Wirkmechanismus
The mechanism of action of 2-[2-(methoxycarbonyl)anilino]-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate is not fully understood. However, studies have suggested that the compound may act as a potent inhibitor of certain enzymes involved in the regulation of cellular processes such as proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce various biochemical and physiological effects. For example, the compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, the compound has been shown to have antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-[2-(methoxycarbonyl)anilino]-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate in lab experiments is its high potency and selectivity. The compound has been shown to be effective at low concentrations, making it a valuable tool for researchers. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-[2-(methoxycarbonyl)anilino]-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate. One area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, researchers can study the compound's potential as a drug candidate for the treatment of various diseases. Finally, studies can be conducted to determine the compound's potential toxicity and to develop strategies to mitigate any potential adverse effects.
In conclusion, this compound is a synthetic compound that has potential applications in various scientific research fields. The compound's high potency and selectivity make it a valuable tool for researchers, but its potential toxicity may limit its use in certain experiments. Future research can focus on optimizing the synthesis method, studying the compound's potential as a drug candidate, and determining its potential toxicity.
Synthesemethoden
The synthesis of 2-[2-(methoxycarbonyl)anilino]-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate involves the reaction of 2-amino-4-methoxybenzoic acid with ethyl chloroacetate, followed by the reaction of the resulting intermediate with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. This reaction yields the desired product, which can be purified through recrystallization.
Eigenschaften
Molekularformel |
C15H15N3O5 |
---|---|
Molekulargewicht |
317.3 g/mol |
IUPAC-Name |
[2-(2-methoxycarbonylanilino)-2-oxoethyl] 1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C15H15N3O5/c1-18-8-7-12(17-18)15(21)23-9-13(19)16-11-6-4-3-5-10(11)14(20)22-2/h3-8H,9H2,1-2H3,(H,16,19) |
InChI-Schlüssel |
BKNAXKHYEVFPHE-UHFFFAOYSA-N |
SMILES |
CN1C=CC(=N1)C(=O)OCC(=O)NC2=CC=CC=C2C(=O)OC |
Kanonische SMILES |
CN1C=CC(=N1)C(=O)OCC(=O)NC2=CC=CC=C2C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.